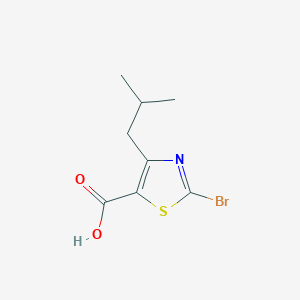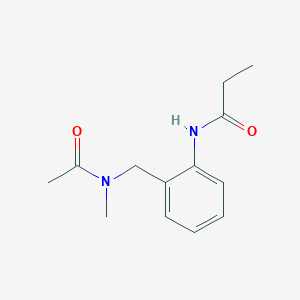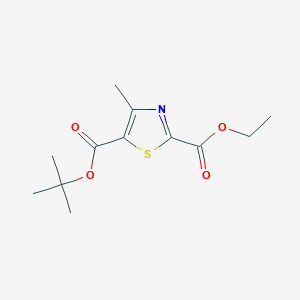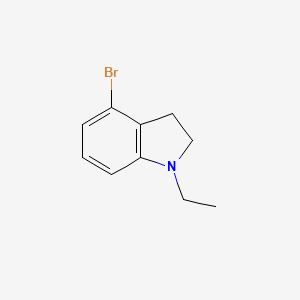
4-Bromo-1-ethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-ethylindoline is a chemical compound belonging to the indoline family, characterized by the presence of a bromine atom at the fourth position and an ethyl group at the nitrogen atom. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethylindoline can be achieved through various methods. One common approach involves the bromination of 1-ethylindoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions: 4-Bromo-1-ethylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the indoline ring to indoline.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of various substituted indoline derivatives.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of reduced indoline or dehalogenated products.
科学的研究の応用
4-Bromo-1-ethylindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Bromo-1-ethylindoline involves its interaction with various molecular targets and pathways. The bromine atom and the indoline ring play crucial roles in its reactivity and biological activity. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
4-Bromoindoline: Similar structure but lacks the ethyl group at the nitrogen atom.
1-Ethylindoline: Similar structure but lacks the bromine atom at the fourth position.
4-Chloro-1-ethylindoline: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-1-ethylindoline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
4-bromo-1-ethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H12BrN/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-5H,2,6-7H2,1H3 |
InChIキー |
FLLJMQBMNBYZND-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC2=C1C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


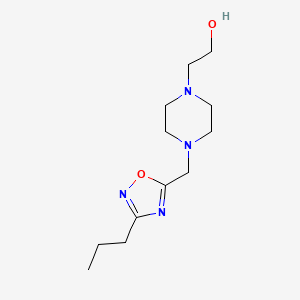
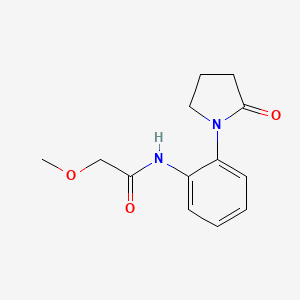
![2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
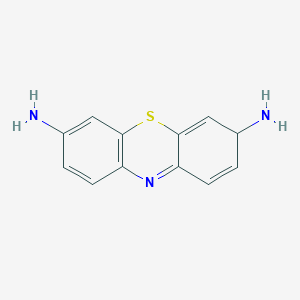
![3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14900347.png)
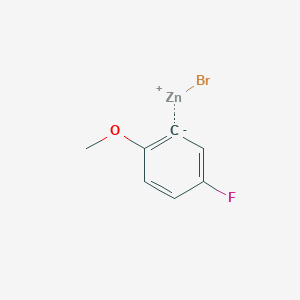
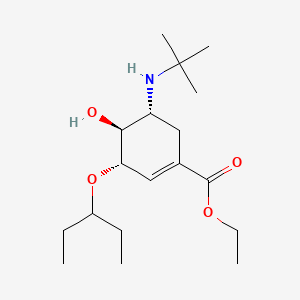
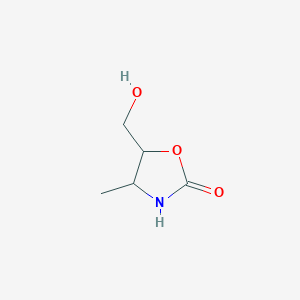
![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
![2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)
![n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)
